2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
Overview
Description
2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C18H25N5OS and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17798161 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Antifungal and Antibacterial Potential : Compounds derived from 1,2,4-triazole, similar to the mentioned compound, have been synthesized and tested for their antimicrobial activities. These studies have found significant antifungal and antibacterial efficacy against various strains, including Candida species and pathogenic bacteria . This suggests their potential as candidates for developing new antimicrobial agents [G. Turan-Zitouni et al., 2005].
Antibacterial and Antifungal Agents : Novel triazole derivatives have been evaluated for their antibacterial and antifungal properties, showing promising activity against Gram-positive cocci, Gram-negative rods, and Candida albicans . The incorporation of thiophene and benzimidazole or 1,2,4-triazole moieties has enhanced their biological efficacy, suggesting a potential for the development of new therapeutic agents [Y. Mabkhot et al., 2017].
Anticancer Activity
- Anticancer Evaluation : A series of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and their derivatives have been synthesized and assessed for anticancer activity. Evaluation on a full panel of human cancer cell lines indicated that these compounds displayed notable inhibitory effects, particularly on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. The results underscore the potential of such compounds, including those structurally related to the specified compound, in anticancer drug development [Roman Lesyk et al., 2007].
Insecticidal Properties
- Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety, which is structurally related to the mentioned compound, have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis . The study highlights the potential of such compounds in agricultural applications, particularly in pest management [A. Fadda et al., 2017].
Properties
IUPAC Name |
2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-2-23-17(13-8-10-14(19)11-9-13)21-22-18(23)25-12-16(24)20-15-6-4-3-5-7-15/h8-11,15H,2-7,12,19H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVRYYZBHZPFLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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